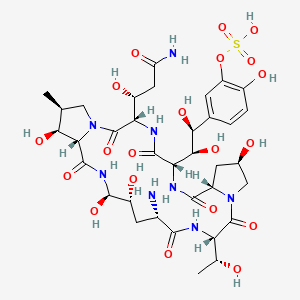
FR179642
Übersicht
Beschreibung
FR179642 ist eine wichtige Zwischenverbindung, die bei der Synthese des Antimykotikums Micafungin verwendet wird, das zur Klasse der Echinocandine gehört . Es dient als zyklischer Peptidkern für das strukturell ähnliche Antimykotikum-Lipopeptid FR901379 . Die Verbindung ist bekannt für ihre Rolle bei der Bekämpfung von Pilzinfektionen, was sie zu einem wichtigen Molekül im Bereich der medizinischen Chemie macht.
Wissenschaftliche Forschungsanwendungen
FR179642 hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es als Vorläufer für Micafungin dient, das die 1,3-β-Glucansynthase inhibiert, ein Enzym, das für die Synthese von Pilzzellwänden notwendig ist . Diese Hemmung stört die Zellwandbildung, was zum Absterben der Pilzzellen führt . Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören der zyklische Peptidkern und die echinocandinartige Antimykotikum-Lipopeptidstruktur .
Wirkmechanismus
Target of Action
FR179642, also known as Pneumocandin M1 or FR-179642, is a key intermediate in the synthesis of the echinocandin antifungal Micafungin . Echinocandins are a class of antifungal drugs that inhibit the synthesis of 1,3-β-D-glucan in the fungal cell wall . Therefore, the primary target of this compound is the 1,3-β-D-glucan synthase, an enzyme critical for fungal cell wall synthesis.
Mode of Action
This compound, as an echinocandin, interacts with its target, the 1,3-β-D-glucan synthase, by inhibiting its activity. This inhibition disrupts the synthesis of 1,3-β-D-glucan, a crucial component of the fungal cell wall. The disruption in the cell wall synthesis leads to osmotic instability and ultimately, the death of the fungal cell .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the 1,3-β-D-glucan synthesis pathway in fungi. By inhibiting the 1,3-β-D-glucan synthase, this compound prevents the formation of 1,3-β-D-glucan, leading to a weakened fungal cell wall and increased susceptibility to osmotic pressure . This results in the lysis of the fungal cell, thereby exerting its antifungal effect.
Pharmacokinetics
Micafungin is known for its good water solubility, which contributes to its bioavailability
Biochemische Analyse
Biochemical Properties
This enzyme deacylates the acyl side chain of FR901379 to yield FR179642 . The interaction between this compound and this enzyme is crucial for the synthesis of Micafungin .
Cellular Effects
As an intermediate in the synthesis of Micafungin, it plays a crucial role in the production of this antifungal agent .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cyclic lipopeptide acylase . This enzyme deacylates the acyl side chain of FR901379, yielding this compound . This process is a key step in the synthesis of Micafungin .
Temporal Effects in Laboratory Settings
It is known that this compound is a stable compound used as a key intermediate in the synthesis of Micafungin .
Metabolic Pathways
This compound is involved in the metabolic pathway leading to the synthesis of Micafungin . It is produced through the deacylation of the acyl side chain of FR901379 by cyclic lipopeptide acylase .
Subcellular Localization
As an intermediate in the synthesis of Micafungin, it is likely to be found in the locations where this synthesis occurs .
Vorbereitungsmethoden
Die Herstellung von FR179642 umfasst mehrere Schritte, wobei der Schwerpunkt hauptsächlich auf der Deacylierung von FR901379 liegt. Hier ist ein detaillierter synthetischer Weg:
Fermentation: Der Prozess beginnt mit der Fermentation des Bakteriums Actinoplanes utahensis, um FR901379-Deacylase zu erhalten.
Deacylierung: FR901379 wird in Methanol in einer Konzentration von 3,0-5,0 g/L gelöst und mit der Deacylase vermischt.
Trennung und Reinigung: Nach 12-48 Stunden Reaktionszeit wird this compound abgetrennt und gereinigt.
Dieses Verfahren ist effizient, kostengünstig und liefert hochreines this compound .
Analyse Chemischer Reaktionen
FR179642 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können unter Verwendung üblicher Reduktionsmittel durchgeführt werden, um reduzierte Formen der Verbindung zu erhalten.
Substitution: Substitutionsreaktionen beinhalten den Austausch einer funktionellen Gruppe durch eine andere, häufig unter Verwendung von Reagenzien wie Halogenen oder Alkylgruppen.
Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Reagenzien und Bedingungen ab, die verwendet werden .
Vergleich Mit ähnlichen Verbindungen
FR179642 ist im Vergleich zu anderen ähnlichen Verbindungen einzigartig, da es eine spezifische Rolle als Zwischenprodukt bei der Synthese von Micafungin spielt. Zu den ähnlichen Verbindungen gehören:
FR901379: Die Stammverbindung, aus der this compound gewonnen wird.
Micafungin: Das endgültige Antimykotikum, das unter Verwendung von this compound synthetisiert wird.
Andere Echinocandine: Verbindungen wie Caspofungin und Anidulafungin, die ebenfalls zur Klasse der Echinocandine gehören, aber unterschiedliche Strukturen und Synthesewege haben.
Diese Verbindungen teilen ähnliche Antimykotika-Eigenschaften, unterscheiden sich aber in ihren chemischen Strukturen und spezifischen Anwendungen .
Eigenschaften
IUPAC Name |
[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-18-amino-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H52N8O20S/c1-11-9-43-25(26(11)50)33(57)41-31(55)19(48)7-15(36)29(53)38-22(12(2)44)34(58)42-10-14(45)6-16(42)30(54)40-24(32(56)39-23(35(43)59)18(47)8-21(37)49)28(52)27(51)13-3-4-17(46)20(5-13)63-64(60,61)62/h3-5,11-12,14-16,18-19,22-28,31,44-48,50-52,55H,6-10,36H2,1-2H3,(H2,37,49)(H,38,53)(H,39,56)(H,40,54)(H,41,57)(H,60,61,62)/t11-,12+,14+,15-,16-,18+,19+,22-,23-,24-,25-,26-,27-,28-,31+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYMOOBOFFUBHZ-CPYYHODSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C(C1O)C(=O)NC(C(CC(C(=O)NC(C(=O)N3CC(CC3C(=O)NC(C(=O)NC(C2=O)C(CC(=O)N)O)C(C(C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)O)C(C)O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN2[C@@H]([C@H]1O)C(=O)N[C@@H]([C@@H](C[C@@H](C(=O)N[C@H](C(=O)N3C[C@@H](C[C@H]3C(=O)N[C@H](C(=O)N[C@H](C2=O)[C@@H](CC(=O)N)O)[C@@H]([C@H](C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)O)[C@@H](C)O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H52N8O20S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
936.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168110-44-9 | |
| Record name | FR-179642 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168110449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FR-179642 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44677O2TDO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of using macroporous resin in the extraction of FR179642?
A1: The research paper highlights the use of macroporous resin for the adsorption and desorption of this compound from the fermentation broth of Coleophoma sp. []. This method offers a significant advantage as it simplifies the extraction process and makes it suitable for industrial-scale production. Macroporous resins are known for their high binding capacity and selectivity, contributing to a more efficient purification process.
Q2: How does reverse-phase packing material contribute to obtaining high-purity this compound?
A2: Following the initial extraction using macroporous resin, the crude extract of this compound undergoes further purification using reverse-phase packing material for chromatography []. This technique separates compounds based on their different affinities for the stationary phase (packing material) and the mobile phase (solvent). The specific interaction of this compound with the chosen reverse-phase packing material enables its effective separation from other compounds in the crude extract, resulting in a high-purity product.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


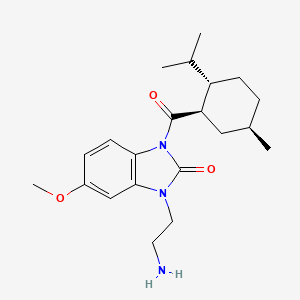
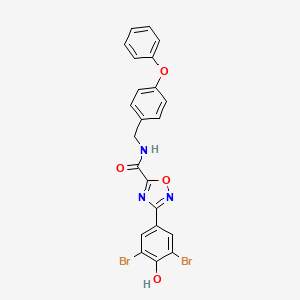
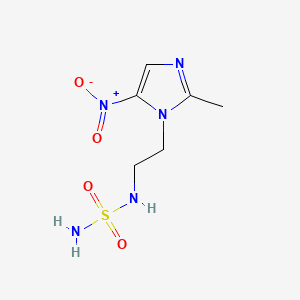


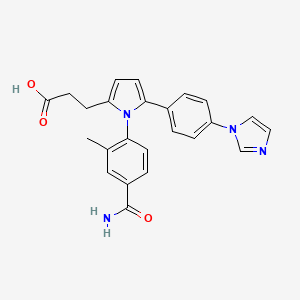
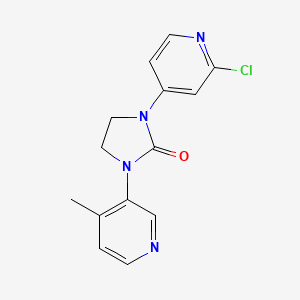
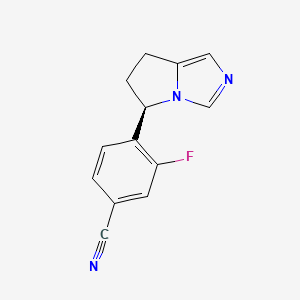
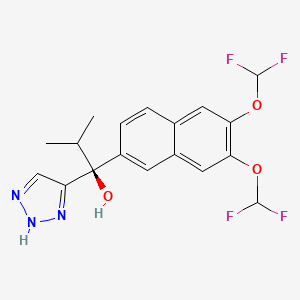
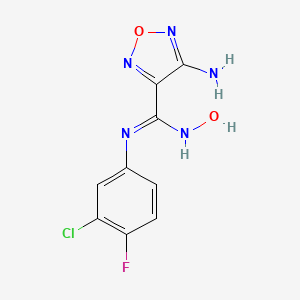

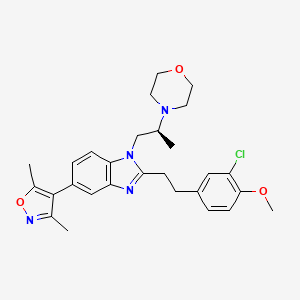
![2,2-dimethyl-8-prop-1-en-2-yl-1,3-dioxaspiro[4.5]decane](/img/structure/B612241.png)

